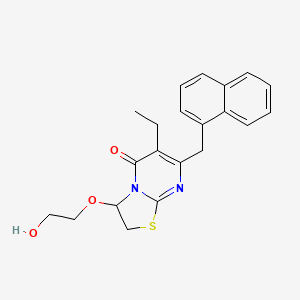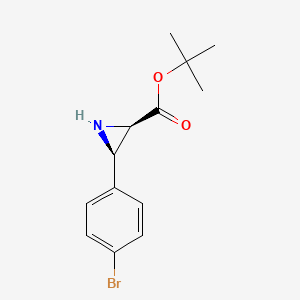![molecular formula C21H20N4O2 B12804710 1,3-Benzenediol, 4-[(2,4-dimethylphenyl)azo]-6-[(2-methylphenyl)azo]- CAS No. 68213-95-6](/img/structure/B12804710.png)
1,3-Benzenediol, 4-[(2,4-dimethylphenyl)azo]-6-[(2-methylphenyl)azo]-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-(o-Tolylazo)-6-(2,4-xylylazo)resorcinol is an azo compound known for its vibrant color properties. It is commonly used as a dye in various industrial applications. The compound is characterized by its complex structure, which includes multiple aromatic rings and azo groups, contributing to its stability and color intensity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(o-Tolylazo)-6-(2,4-xylylazo)resorcinol typically involves the diazotization of o-methylaniline followed by coupling with naphthalen-2-ol. The reaction conditions often require acidic environments and controlled temperatures to ensure the stability of the diazonium salt and the successful coupling reaction .
Industrial Production Methods
In industrial settings, the production of this compound is scaled up using similar synthetic routes but with optimized reaction conditions to maximize yield and purity. The process involves large-scale diazotization and coupling reactions, often conducted in specialized reactors to maintain the required conditions and ensure safety.
Chemical Reactions Analysis
Types of Reactions
4-(o-Tolylazo)-6-(2,4-xylylazo)resorcinol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions, leading to the formation of different oxidation products.
Reduction: Reduction reactions can break the azo bonds, resulting in the formation of amines.
Substitution: The aromatic rings in the compound can undergo electrophilic substitution reactions, introducing different substituents onto the rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium dithionite and zinc dust are often used.
Substitution: Electrophilic substitution reactions typically require catalysts like aluminum chloride and specific solvents to facilitate the reaction.
Major Products Formed
Oxidation: Various oxidized derivatives depending on the conditions.
Reduction: Corresponding amines from the cleavage of azo bonds.
Substitution: Substituted aromatic compounds with different functional groups.
Scientific Research Applications
4-(o-Tolylazo)-6-(2,4-xylylazo)resorcinol has several scientific research applications:
Chemistry: Used as a dye in analytical chemistry for detecting and quantifying different substances.
Biology: Employed in staining techniques to visualize biological specimens.
Medicine: Investigated for potential therapeutic uses due to its interaction with biological molecules.
Industry: Widely used in the textile and printing industries for coloring fabrics and inks.
Mechanism of Action
The compound exerts its effects primarily through its azo groups, which can interact with various molecular targets. The azo groups can undergo reduction to form amines, which can then interact with biological molecules, potentially leading to therapeutic effects. The pathways involved often include interactions with enzymes and other proteins, affecting their function and activity.
Comparison with Similar Compounds
Similar Compounds
Solvent Orange 2: Another azo dye with similar structural features but different substituents.
Oil Red XO: A related compound used in similar applications but with different color properties.
Uniqueness
4-(o-Tolylazo)-6-(2,4-xylylazo)resorcinol is unique due to its specific combination of substituents, which confer distinct color properties and stability. Its structure allows for versatile applications in various fields, making it a valuable compound in both research and industry.
Properties
CAS No. |
68213-95-6 |
|---|---|
Molecular Formula |
C21H20N4O2 |
Molecular Weight |
360.4 g/mol |
IUPAC Name |
4-[(2,4-dimethylphenyl)diazenyl]-6-[(2-methylphenyl)diazenyl]benzene-1,3-diol |
InChI |
InChI=1S/C21H20N4O2/c1-13-8-9-17(15(3)10-13)23-25-19-11-18(20(26)12-21(19)27)24-22-16-7-5-4-6-14(16)2/h4-12,26-27H,1-3H3 |
InChI Key |
OLPHSMJJXZMULF-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=C(C=C1)N=NC2=C(C=C(C(=C2)N=NC3=CC=CC=C3C)O)O)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


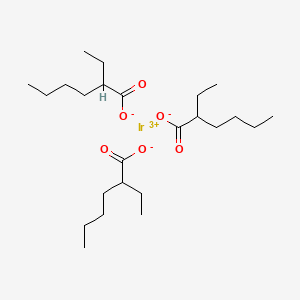

![Diethyl 4-acetyl-8-cyano-5-methyl-1,6,10-triazatricyclo[5.3.0.02,4]deca-5,7,9-triene-2,3-dicarboxylate](/img/structure/B12804643.png)
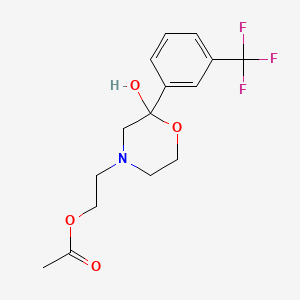

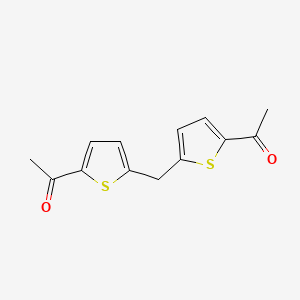
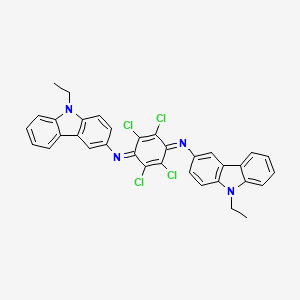

![Dimethyl 5-({[4-(hexadecyloxy)-3-nitrophenyl]sulfonyl}amino)benzene-1,3-dicarboxylate](/img/structure/B12804682.png)



